molecular formula C26H23N5O4S B12002502 4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B12002502
M. Wt: 501.6 g/mol
InChI Key: BHTBOVPLJHOQOZ-JVWAILMASA-N
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Description

4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid is a complex organic compound with a molecular formula of C18H17N5O3S It is characterized by the presence of a triazole ring, a benzoic acid moiety, and an ethoxyphenyl group

Preparation Methods

The synthesis of 4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This is typically achieved through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the triazole intermediate with 4-ethoxybenzaldehyde under acidic conditions.

    Acetylation: The intermediate is then acetylated using acetic anhydride.

    Formation of the final product: The acetylated intermediate undergoes a condensation reaction with benzoic acid to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the ethoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents such as sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to study its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity to certain receptors. The overall effect of the compound is determined by the combined interactions of its functional groups with biological targets.

Comparison with Similar Compounds

4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid can be compared with similar compounds such as:

    4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid: This compound has a chlorophenyl group instead of an ethoxyphenyl group, which may alter its chemical and biological properties.

    4-{(E)-[2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid: The presence of a methoxy group instead of an ethoxy group can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N5O4S

Molecular Weight

501.6 g/mol

IUPAC Name

4-[(E)-[[2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C26H23N5O4S/c1-2-35-22-14-12-21(13-15-22)31-24(19-6-4-3-5-7-19)29-30-26(31)36-17-23(32)28-27-16-18-8-10-20(11-9-18)25(33)34/h3-16H,2,17H2,1H3,(H,28,32)(H,33,34)/b27-16+

InChI Key

BHTBOVPLJHOQOZ-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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